rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol
Description
rac-[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol is a chiral organic compound characterized by an oxolane (tetrahydrofuran) ring substituted with aminomethyl and hydroxymethyl groups at positions 5 and 2, respectively. Its molecular formula is C₆H₁₃NO₂ (molecular weight: 147.17 g/mol), and its structure includes stereochemical complexity due to the (2R,5S) configuration . The compound is cataloged as a building block in synthetic chemistry, with applications in drug discovery and organic synthesis .
Properties
CAS No. |
1354353-65-3 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c7-3-5-1-2-6(4-8)9-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 |
InChI Key |
HEBLJGTVZJGFHQ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN)CO |
Canonical SMILES |
C1CC(OC1CN)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol typically involves the use of chiral catalysts or resolution methods to obtain the desired enantiomeric form. One common method is the reduction of oxirane derivatives using aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydroxymethyl group can undergo oxidation-reduction reactions, affecting the redox state of the target molecules.
Comparison with Similar Compounds
Structural Analogues in HIV Therapeutics
Several nucleoside reverse transcriptase inhibitors (NRTIs) share structural motifs with rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol, particularly the oxolane ring system:
Key Observations :
- Functional Group Differences: Unlike stavudine, zalcitabine, or didanosine, which incorporate nucleobases (e.g., thymine, cytosine), the target compound lacks a nucleoside base, limiting its direct antiviral activity .
- CNS Penetration: Stavudine’s intermediate CNS penetration is attributed to moderate lipophilicity (logP ~0.5).
Hydroxymethyl-Substituted Oxolane Derivatives
[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]methanol (CAS 2144-40-3) is a direct analogue of the target compound, differing only in the substitution of the aminomethyl group with a second hydroxymethyl group. This structural change increases hydrophilicity (logP estimated at -1.2 vs. -0.8 for the aminomethyl variant) and alters reactivity . While the hydroxymethyl variant is used in polymer synthesis, the aminomethyl derivative’s primary amine enables conjugation or derivatization in medicinal chemistry .
Aminoglycoside Antibiotics
Neomycin sulfate (CAS 1405-10-3) shares the aminomethyl functional group but belongs to the aminoglycoside class, featuring a complex oligosaccharide structure with multiple amino and hydroxyl groups. Unlike this compound, neomycin binds bacterial ribosomes, causing translational errors . The target compound’s simpler structure lacks the multivalent interactions required for antibiotic activity.
Derivatives with Modified Substituents
Recent synthetic derivatives highlight the versatility of the oxolane scaffold:
- rac-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride: Incorporates a trifluoromethyl group, enhancing lipophilicity (logP ~1.5) and metabolic stability .
- rac-[(2R,5S)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine : Features a triazole ring, enabling metal coordination or click chemistry applications .
Physicochemical Comparison :
| Property | This compound | Stavudine | Neomycin Sulfate |
|---|---|---|---|
| Molecular Weight (g/mol) | 147.17 | 224.21 | 908.88 |
| Estimated logP | -0.8 | 0.5 | -8.2 |
| Hydrogen Bond Donors | 3 (2 -OH, 1 -NH₂) | 3 | 14 |
Biological Activity
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C5H11NO2
- Molecular Weight : 115.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the aminomethyl group allows for potential hydrogen bonding interactions with target proteins, influencing biological pathways such as enzyme inhibition and receptor modulation.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis.
- Antiviral Properties : Research indicates potential effectiveness against specific viral infections by inhibiting viral replication processes.
- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition of growth in E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Case Study 2: Neuroprotection in vitro
A recent investigation assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. Results showed a significant reduction in cell death and an increase in cell viability by approximately 40% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
